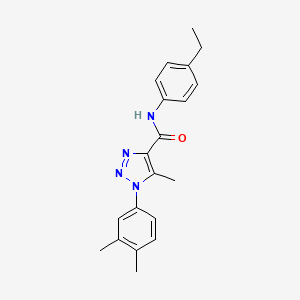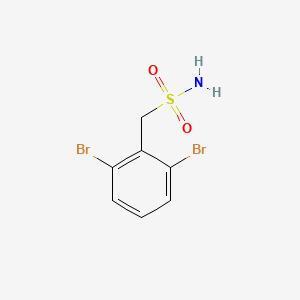![molecular formula C14H16FNO3 B2736275 N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide CAS No. 2418716-32-0](/img/structure/B2736275.png)
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide, also known as FOXC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. FOXC is a member of the oxirane family of compounds, which are characterized by their three-membered ring structure containing an oxygen atom.
作用機序
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Specifically, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. In vivo studies have shown that N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can cross the blood-brain barrier and accumulate in the brain, suggesting its potential use as a drug delivery system for treating neurological disorders.
実験室実験の利点と制限
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has several advantages for use in lab experiments, including its ability to inhibit HDAC activity, induce apoptosis in cancer cells, and cross the blood-brain barrier. However, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide also has several limitations, including its potential toxicity and lack of specificity for certain types of cancer cells.
将来の方向性
There are several potential future directions for research on N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide, including:
1. Investigating its potential use as a drug delivery system for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying its potential use as an anticancer agent in combination with other chemotherapeutic agents.
3. Investigating its potential use as a tool for studying the structure and function of proteins.
4. Developing more specific and less toxic analogs of N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide for use in cancer therapy.
合成法
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3-fluorophenylacetic acid with epichlorohydrin, followed by the reaction of the resulting product with N-(tert-butoxycarbonyl)glycine. Another method involves the reaction of 3-fluorophenylacetic acid with oxirane in the presence of a catalyst such as p-toluenesulfonic acid.
科学的研究の応用
N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In biochemistry, N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has been investigated for its potential use as a tool for studying the structure and function of proteins.
特性
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-3-1-2-10(8-11)14(4-6-18-7-5-14)16-13(17)12-9-19-12/h1-3,8,12H,4-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIMKOVWZGKMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2736193.png)
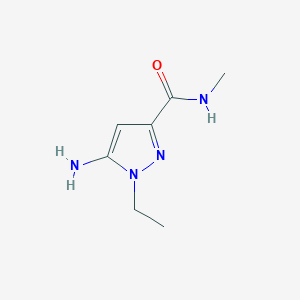
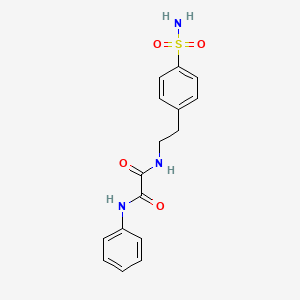
![6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2736199.png)

![8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2736204.png)

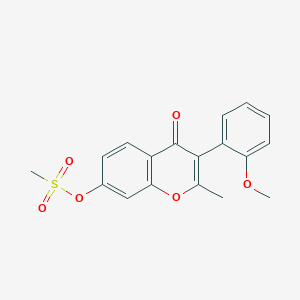
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B2736207.png)
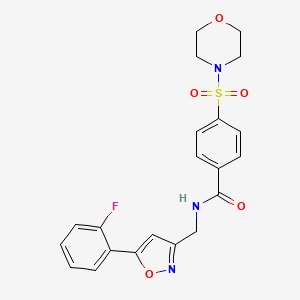
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)
